7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.23 . Its photophysical properties can be tuned, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .Scientific Research Applications
Fluorescent Probes and Imaging Agents
PPs have gained attention as fluorescent molecules due to their tunable photophysical properties. Key features include:
- Solid-State Emitters : Certain PPs (e.g., 4a, 4b, 4d, and 4e) exhibit good solid-state emission intensities, making them suitable for imaging applications .
Anticancer Activity
PP derivatives have been investigated for their anticancer potential. For instance:
- Thiazolopyrimidine Derivatives : These compounds inhibit CDK enzymes and induce apoptosis in cancer cells .
Drug Design and Medicinal Chemistry
PPs serve as scaffolds for designing novel drugs. Researchers modify positions 2, 3, 5, 6, and 7 to create diverse analogs with specific pharmacological properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improves both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electronic transitions, affecting their optical properties.
Biochemical Pathways
As a member of the pyrazolo[1,5-a]pyrimidines family, this compound has significant photophysical properties . This suggests that it might affect biochemical pathways related to light absorption and emission, such as those involved in fluorescence microscopy or other optical applications.
Result of Action
Given its photophysical properties , it can be inferred that this compound might affect the optical properties of cells or molecules, potentially making them more visible under certain types of microscopy or other optical imaging techniques.
Action Environment
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that changes in the environment, such as pH or temperature, might affect the compound’s action.
Future Directions
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests potential future directions in the development of new probes and applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
properties
IUPAC Name |
7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-7-9(8-4-2-1-3-5-8)14-11-6-10(13(18)19)15-16(11)12/h1-7,15H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQMSCDSUNRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
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